(R)-叔丁基(1-(甲氧基(甲基)氨基)-1-氧代丙烷-2-基)(甲基)氨基甲酸酯

描述

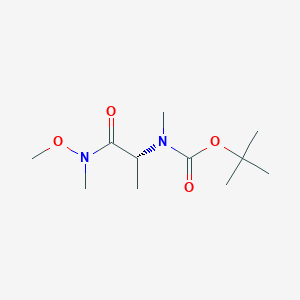

“®-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate” is a type of carbamate compound . Carbamates are useful protecting groups for amines and are essential for the synthesis of peptides . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .

Synthesis Analysis

The synthesis of carbamates like “®-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate” can be achieved through a phosgene-free flow-system synthesis . This involves the reaction of various amines with dimethyl carbonate . The process can be catalyzed by different catalysts such as Fe2O3, Fe2O3/SiO2, Fe2O3/CoO/NiO/SiO2, TZC-3/1, and T-4419 .Molecular Structure Analysis

The molecular structure of carbamates, including “®-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate”, is characterized by the presence of a carbamate group (O=C=O-N-H) in their structure . This group is responsible for the unique properties of carbamates .Chemical Reactions Analysis

Carbamates can be installed and removed under relatively mild conditions . The t-butyloxycarbonyl (Boc) protecting group, for example, can be removed with strong acid (trifluoroacetic acid) or heat . If multiple protecting groups are present on the same molecule, it’s useful to choose them such that they can each be removed under different sets of conditions (e.g., acidic, basic, hydrogenation) .科学研究应用

1. 生物活性化合物中间体

(R)-叔丁基(1-(甲氧基(甲基)氨基)-1-氧代丙烷-2-基)(甲基)氨基甲酸酯作为各种生物活性化合物合成中的重要中间体。例如,它用于合成奥美替尼 (AZD9291),这是一种以其在癌症治疗中的应用而闻名的药物。一项研究展示了一种类似化合物的快速合成方法,突出了其在药物化学中的相关性 (Zhao et al., 2017)。

2. 在腐蚀抑制中的作用

在材料科学领域,(R)-叔丁基氨基甲酸酯的衍生物,如叔丁基((8-羟基喹啉-5-基)-甲基)-氨基甲酸酯 (BHQC),已被评估为酸性溶液中碳钢的缓蚀剂。电化学技术表明,这些化合物作为混合型缓蚀剂,粘附在金属表面并保护其免受腐蚀 (Faydy et al., 2019)。

3. 在有机合成中的应用

该化合物在有机合成中也很重要,作为各种化学反应的前体或中间体。例如,研究表明其在制备光学活性单保护的 2-氨基-2-甲基-1,3-丙二醇中很有用,这在合成复杂的有机分子中很有价值 (Yakura et al., 2007)。

4. 用于合成天然产物类似物

另一个应用是合成天然产物中间体,如茉莉花素 B。该化合物由 L-丝氨酸合成,并以其对人癌细胞系的细胞毒活性而闻名,突出了其在开发新癌症疗法中的潜力 (Tang et al., 2014)。

5. 参与光催化反应

它还被用于光氧化还原催化反应中。一项研究报道了叔丁基氨基甲酸酯衍生物与邻羟基芳基氨基酮的胺化,表明其在光催化方案中构建不同的氨基嘧啶中的作用,扩展了其在合成有机化学中的应用 (Wang et al., 2022)。

作用机制

Target of Action

The primary target of ®-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate, a carbamate compound, is the enzyme acetylcholinesterase (AChE) . AChE plays a key role in the nervous system of animals, terminating impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

Carbamate esters, like our compound of interest, can inhibit AChE by binding covalently to a serine residue in the enzyme active site . The inhibitory potency of these compounds depends largely on their affinity for the enzyme and the reactivity of the ester .

Biochemical Pathways

The action of this compound affects the cholinergic pathways in the nervous system. By inhibiting AChE, the breakdown of acetylcholine is prevented, leading to an accumulation of this neurotransmitter. This results in overstimulation of acetylcholine receptors and subsequent toxicity .

Pharmacokinetics

Carbamates are generally known to have relatively low durability and virulence , suggesting they may be metabolized and excreted relatively quickly.

Result of Action

The primary result of the action of this compound is the inhibition of AChE, leading to an overstimulation of acetylcholine receptors. This can result in a range of effects, depending on the concentration of the compound and the duration of exposure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and reactivity. Additionally, the presence of other substances can influence its action, either by competing for the same target or by affecting its metabolism .

安全和危害

While specific safety and hazard information for “®-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate” is not available, carbamates in general may cause eye and skin irritation, and may cause respiratory and digestive tract irritation . They should be handled with care, using proper personal protective equipment .

未来方向

The future directions in the study and use of carbamates like “®-tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)(methyl)carbamate” could involve finding more efficient and environmentally friendly methods for their synthesis . This could include exploring different catalysts and reaction conditions .

属性

IUPAC Name |

tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-8(9(14)13(6)16-7)12(5)10(15)17-11(2,3)4/h8H,1-7H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNQKIPLJZAZBI-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)OC)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N(C)OC)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl furo[2,3-b]pyridine-5-carboxylate](/img/structure/B3109010.png)

![(3-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B3109019.png)

![1-Cyclopropyl-N-[(4-phenoxyphenyl)methyl]methanamine](/img/structure/B3109036.png)

![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine](/img/structure/B3109049.png)

![N-[(4-phenylphenyl)methyl]butan-1-amine](/img/structure/B3109089.png)